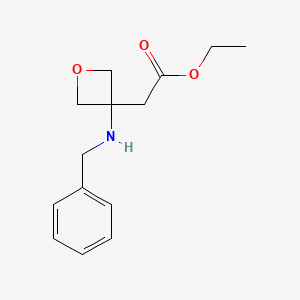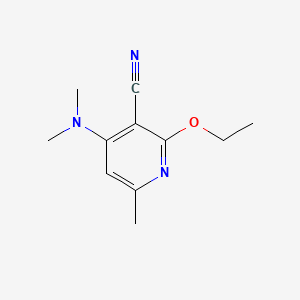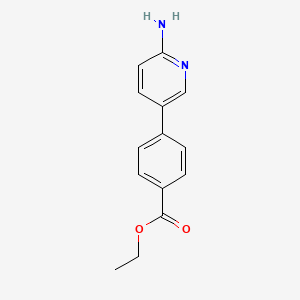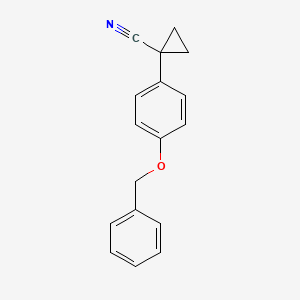
5,7-二氟喹喔啉
描述
5,7-Difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4F2N2 It is a derivative of quinoxaline, where two fluorine atoms are substituted at the 5th and 7th positions of the quinoxaline ring
科学研究应用
5,7-Difluoroquinoxaline has a wide range of applications in scientific research:
作用机制
Target of Action
5,7-Difluoroquinoxaline is a type of quinoxaline derivative. Quinoxaline derivatives have been reported as a new type of tubulin polymerization inhibitor . Tubulins are the main components of the cytoskeleton and consist of α- and β-tubulin proteins, which play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins can be considered as the primary targets of 5,7-Difluoroquinoxaline.
Mode of Action
The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When the dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . As a tubulin polymerization inhibitor, 5,7-Difluoroquinoxaline likely interacts with tubulin proteins, disrupting the balance of polymerization and depolymerization, and thus inhibiting cell division.
Biochemical Pathways
Given its role as a tubulin polymerization inhibitor, it is likely that it affects the pathways related to cell division and cytoskeleton formation
Pharmacokinetics
The pharmacokinetics of quinoxaline derivatives are generally influenced by their chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The primary result of 5,7-Difluoroquinoxaline’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for the development of anticancer drugs.
Action Environment
The action, efficacy, and stability of 5,7-Difluoroquinoxaline can be influenced by various environmental factors. For instance, the performance of difluoroquinoxaline-based copolymers in solar cells was found to be influenced by molecular ordering and orientation . .
生化分析
Biochemical Properties
5,7-Difluoroquinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, 5,7-Difluoroquinoxaline can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the binding of 5,7-Difluoroquinoxaline to the active sites of enzymes .
Cellular Effects
The effects of 5,7-Difluoroquinoxaline on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5,7-Difluoroquinoxaline can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can affect cell signaling by interacting with receptors and other signaling molecules, thereby modulating the downstream effects .
Molecular Mechanism
At the molecular level, 5,7-Difluoroquinoxaline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 5,7-Difluoroquinoxaline to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, 5,7-Difluoroquinoxaline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluoroquinoxaline have been observed to change over time. The stability and degradation of 5,7-Difluoroquinoxaline are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Difluoroquinoxaline can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 5,7-Difluoroquinoxaline can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5,7-Difluoroquinoxaline vary with different dosages in animal models. At low doses, 5,7-Difluoroquinoxaline can exert beneficial effects, such as the modulation of metabolic pathways and enhancement of cellular function. At high doses, 5,7-Difluoroquinoxaline can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of 5,7-Difluoroquinoxaline becomes pronounced beyond a certain dosage .
Metabolic Pathways
5,7-Difluoroquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of 5,7-Difluoroquinoxaline often involve oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes .
Transport and Distribution
The transport and distribution of 5,7-Difluoroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of 5,7-Difluoroquinoxaline, ensuring its availability at target sites. The distribution of 5,7-Difluoroquinoxaline can influence its efficacy and toxicity, as the compound needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of 5,7-Difluoroquinoxaline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in the localization of 5,7-Difluoroquinoxaline, ensuring its proper distribution within the cell .
准备方法
Synthetic Routes and Reaction Conditions
5,7-Difluoroquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to yield 6,7-difluoroquinoxaline-2-ol. Subsequent triflic acid-assisted regioselective bromination produces 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, which can then be alkylated under Mitsunobu reaction conditions to yield 5,7-difluoroquinoxaline .
Industrial Production Methods
Industrial production methods for 5,7-difluoroquinoxaline typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.
化学反应分析
Types of Reactions
5,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoxaline ring can be replaced by nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Substitution with Indoles: It reacts with indoles to form indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like dialkylamines, sodium azide, and sodium methoxide are commonly used under appropriate conditions to replace fluorine atoms.
Substitution with Indoles: Reactions with indoles typically require heating in acetic acid (AcOH) to facilitate the substitution process.
Major Products Formed
Nucleophilic Substitution: The major products include various substituted quinoxalines depending on the nucleophile used.
Substitution with Indoles: The major products are indole-substituted quinoxalines and tris(indol-3-yl)methane derivatives.
相似化合物的比较
Similar Compounds
6,7-Difluoroquinoxaline: Another fluorinated quinoxaline derivative with similar chemical properties.
2,3-Difluoroquinoxaline: A compound with fluorine atoms substituted at different positions on the quinoxaline ring.
Uniqueness
Its ability to undergo regioselective reactions and form specific derivatives makes it valuable in various research fields .
属性
IUPAC Name |
5,7-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXTFQKUGVUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681997 | |
| Record name | 5,7-Difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-81-4 | |
| Record name | 5,7-Difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)







